N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide
Description
N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with a chlorobenzene ring, an ethoxy group, and a sulfamoyl group attached to an acetylphenyl moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Properties
IUPAC Name |
N-[5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-3-31-22-11-10-20(14-21(22)25-23(28)17-7-4-8-18(24)12-17)32(29,30)26-19-9-5-6-16(13-19)15(2)27/h4-14,26H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPBHTXGKMFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 3-acetylphenylamine to form 3-acetylphenylsulfonamide.
Coupling Reaction: The intermediate is then coupled with 2-ethoxy-5-nitrobenzoic acid under acidic conditions to form the corresponding sulfonamide.
Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Amidation: The final step involves the reaction of the amine with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group in the intermediate stages can be reduced to an amine using hydrogenation.
Substitution: The chlorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group is known to interact with active sites of enzymes, while the benzamide core can facilitate binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide
- N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide
Uniqueness
N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which can enhance its binding affinity and specificity towards certain molecular targets. The ethoxy group also contributes to its solubility and bioavailability, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
